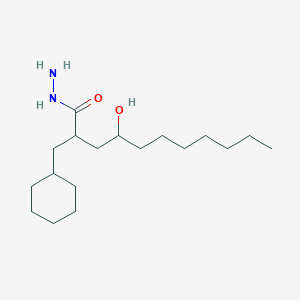
2-(cyclohexylmethyl)-4-hydroxyundecanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclohexylmethyl)-4-hydroxyundecanohydrazide is a chemical compound that has generated interest in the scientific community due to its potential applications in research. The compound is also known as CHMU and has been synthesized using various methods.
科学的研究の応用
CHMU has been used in scientific research for its potential applications in drug discovery and development. The compound has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents. CHMU has also been tested for its potential use as an anticancer agent, with promising results. Additionally, CHMU has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
作用機序
The mechanism of action of CHMU is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. CHMU may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The anti-inflammatory effects of CHMU may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
CHMU has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound has antibacterial and antifungal activity against a range of microorganisms. CHMU has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies in mice have demonstrated that CHMU has anti-inflammatory effects, reducing inflammation in a model of acute lung injury.
実験室実験の利点と制限
One advantage of using CHMU in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a range of microorganisms. CHMU is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using CHMU is that its mechanism of action is not fully understood, which could make it difficult to interpret results. Additionally, CHMU has not been extensively tested in animal models, so its safety and efficacy in vivo are not well established.
将来の方向性
There are several future directions for research on CHMU. One area of focus could be on elucidating the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could be on optimizing the synthesis method for CHMU to improve yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of CHMU in animal models, which could pave the way for future clinical trials. Finally, CHMU could be further explored for its potential use in combination with other antimicrobial, anticancer, or anti-inflammatory agents to enhance their efficacy.
合成法
The synthesis of CHMU has been achieved using different methods. One method involves the reaction of 4-hydroxyundecanoic acid with cyclohexylmethylamine in the presence of a coupling agent. Another method involves the reaction of 4-hydroxyundecanoic acid with cyclohexylmethylamine hydrochloride in the presence of a coupling agent. Both methods have been successful in producing CHMU with high purity.
特性
IUPAC Name |
2-(cyclohexylmethyl)-4-hydroxyundecanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O2/c1-2-3-4-5-9-12-17(21)14-16(18(22)20-19)13-15-10-7-6-8-11-15/h15-17,21H,2-14,19H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZBJQPEBQEDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(CC1CCCCC1)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylmethyl-4-hydroxy-undecanoic acid hydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)

![2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)
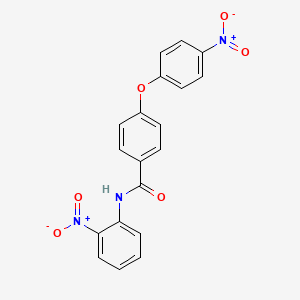
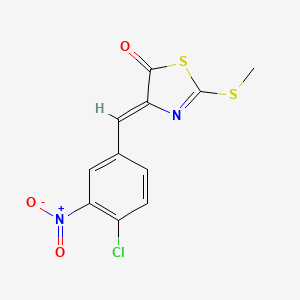
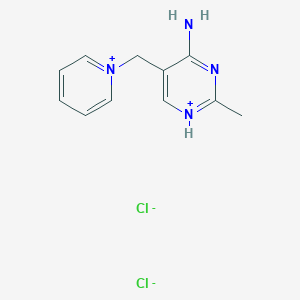
![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)
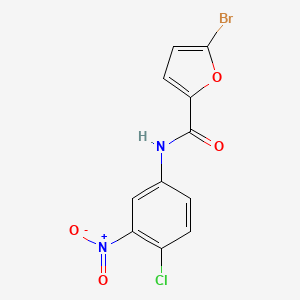
![7-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927164.png)
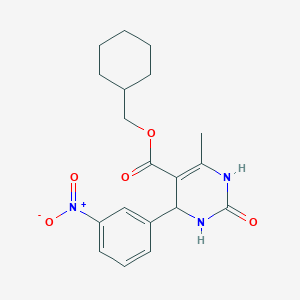
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4927191.png)
![5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B4927196.png)